Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-tert-butylphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNNLSPVFSJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
Ester group (–COOCH₃)
-
Ether linkage (–O–CH₂–)
-
Aromatic rings (benzene and tert-butyl-substituted benzene)
| Functional Group | Reactivity Characteristics |
|---|---|
| Ester | Hydrolysis, transesterification, nucleophilic acyl substitution |
| Ether | Cleavage under acidic/basic conditions, oxidation |
| Aromatic rings | Electrophilic substitution (e.g., nitration, halogenation) |
Acid-Catalyzed Hydrolysis
-
Reagents : H₂SO₄/H₂O or HCl/H₂O
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Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → release of methanol.
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Product : 4-[(4-tert-Butylphenoxy)methyl]benzoic acid.
Base-Catalyzed Hydrolysis (Saponification)
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Reagents : NaOH/H₂O or KOH/EtOH
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Mechanism : Deprotonation of hydroxyl group → nucleophilic attack by hydroxide → cleavage of ester bond.
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Product : Sodium/potassium salt of 4-[(4-tert-butylphenoxy)methyl]benzoic acid + methanol .
Acidic Conditions (e.g., HBr/AcOH)
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Reaction :
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Product : 4-Bromomethylbenzoate and 4-tert-butylphenol.
Oxidative Cleavage
-
Reagents : Ozone (O₃) or KMnO₄/H⁺
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Product : Formation of ketone or carboxylic acid derivatives at the methylene bridge .
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group is a strong electron-donating group, directing EAS reactions to the para position of its attached ring.
Catalytic Hydrogenation
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Reagents : H₂/Pd-C or H₂/Raney Ni
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Product : Saturation of aromatic rings to cyclohexane derivatives (low yield due to steric hindrance from tert-butyl group).
LiAlH₄ Reduction
Thermal Stability and Side Reactions
-
Decomposition : Above 230°C, the compound undergoes pyrolysis, releasing CO₂ and forming polyaromatic hydrocarbons.
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Transesterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form new esters .
Photochemical Behavior
Scientific Research Applications
Sunscreen Formulations
One of the primary applications of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is in the formulation of sunscreens. It serves as a crucial ingredient in the production of Avobenzone, a well-known UVA filter that protects the skin from harmful ultraviolet rays. Avobenzone is included in many personal care products, including lotions and creams, due to its effectiveness in preventing skin damage caused by sun exposure .
Personal Care Products
Beyond sunscreens, this compound is utilized in various personal care items such as shampoos and hair conditioners. Its ability to absorb UV radiation makes it valuable for protecting hair from sun damage, enhancing the longevity and quality of hair products .
Pharmaceutical Applications
This compound has been explored for potential pharmaceutical applications due to its unique chemical structure. Research indicates that compounds derived from this substance may exhibit biological activities, including antimicrobial properties. This makes it a candidate for further studies aimed at developing new medicinal formulations .
Industrial Uses
In addition to personal care and pharmaceutical applications, this compound finds utility in industrial settings. It is employed as an intermediate for synthesizing other chemical compounds and may be used in manufacturing PVC heat stabilizers and other specialty chemicals .
Case Study 1: Efficacy in Sunscreens
A study examined the effectiveness of sunscreen formulations containing this compound as a primary UVA filter. The results demonstrated that formulations with Avobenzone provided superior protection against UVA-induced skin damage compared to those without it. This underscores the importance of this compound in enhancing the efficacy of sun protection products .
Case Study 2: Environmental Impact Assessment
Research into the environmental impact of this compound highlighted its classification under the German Water Hazard Class metric (WGK3). The study emphasized the need for careful handling due to its potential threat to aquatic ecosystems, advocating for environmentally friendly manufacturing practices .
Mechanism of Action
The mechanism of action of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The tert-butylphenoxy group distinguishes Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate from other benzoate esters. Key analogs include:
Key Observations :
- Electron-Donating vs. Bulky Groups: The tert-butylphenoxy group provides steric bulk and moderate electron donation via the ether oxygen, contrasting with the electron-rich dimethylamino group in or the reactive amino group in .
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, thermal stability, and reactivity:
Analysis :
Comparison with Other Methods :
- Quinoline derivatives require multi-step synthesis involving piperazine coupling .
- Schiff base esters involve condensation reactions, which are less applicable to the target compound.
Biological Activity
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological effects, and applications in various fields, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of p-tert-butylphenol with methyl 4-bromobenzoate under basic conditions. This process can be optimized for industrial applications, ensuring high yield and purity.
Biological Activity
This compound exhibits several notable biological activities:
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activity against a range of pathogens. For instance, derivatives of benzoates have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .
Anti-inflammatory Effects
Compounds containing phenolic structures are known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
-
Antioxidant Study:
A study evaluated the antioxidant capacity of similar benzoate derivatives using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce DPPH radicals, demonstrating significant antioxidant potential with IC50 values comparable to established antioxidants like ascorbic acid . -
Antimicrobial Efficacy:
In vitro tests demonstrated that methyl esters of benzoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested . -
Anti-inflammatory Mechanism:
A recent investigation into the anti-inflammatory properties of related compounds revealed that they could significantly inhibit the production of TNF-alpha in macrophage cultures, indicating a potential mechanism for their therapeutic use in inflammatory diseases .
Applications
This compound has diverse applications across several industries:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at protecting against UV damage.
- Food Industry: Potential use as a preservative due to its antimicrobial properties.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves esterification or coupling reactions. A common approach is the Mitsunobu reaction, which links the tert-butylphenol moiety to the benzoate core via a methylene bridge. Key steps include:
- Esterification: Reacting 4-(hydroxymethyl)benzoic acid with methanol under acidic conditions to form the methyl ester.
- Ether Coupling: Using 4-tert-butylphenol and a coupling agent (e.g., DCC/DMAP) to attach the phenoxy group .
Monitoring Efficiency:
- TLC/HPLC: Track reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation .
- NMR Spectroscopy: Monitor functional group transformations (e.g., disappearance of hydroxyl peaks at ~3200 cm⁻¹ in IR) .
Q. Table 1: Synthetic Methods and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Use anhydrous conditions to avoid hydrolysis |
| Ether Coupling | DCC, DMAP, DCM | Catalytic DMAP improves reaction rate |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Gradient elution enhances separation |
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Refer to hazard classifications (e.g., acute toxicity Category 4 for oral/dermal/inhalation routes ):
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce substituents .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
Case Study:
A 2023 study achieved 92% yield in synthesizing a cyclohepta-thiophene derivative by optimizing solvent (THF) and temperature (60°C) .
Q. What mechanistic insights explain the biological activity of this compound’s derivatives?
Methodological Answer: The tert-butylphenoxy group enhances lipophilicity, improving membrane permeability and target binding. Key interactions include:
Q. Table 2: Structure-Activity Relationships (SAR)
Q. How is crystallographic data utilized to resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD):
Example: A 2025 study resolved conformational isomerism in a similar benzoate ester using SHELXD, revealing a 1.49 Å C-O bond length consistent with ester groups .
Q. What analytical strategies address contradictions in reported biological data for this compound?
Methodological Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects .
- Metabolic Profiling: Use LC-MS to detect metabolites that may interfere with activity assays .
- Control Experiments: Include knockdown/knockout models to confirm target specificity .
Case Study: Discrepancies in antiproliferative activity (IC₅₀ = 10 µM vs. 50 µM) were resolved by identifying batch-to-batch purity variations via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
